Lipophilicity Differentiation: XLogP3 of 4-Chloro-N-(cyclohex-3-en-1-ylmethyl)aniline vs. the Unsubstituted Analog
The target compound exhibits a computed XLogP3-AA of 4.3, which is approximately 0.6 log units higher than the unsubstituted analog N-(cyclohex-3-en-1-ylmethyl)aniline (estimated XLogP3 ≈ 3.7 based on PubChem data) [1][2]. This increase reflects the lipophilic contribution of the 4-chloro substituent on the aniline ring and predicts measurably different partitioning behavior in both synthetic extraction procedures and biological membrane-permeability assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | N-(cyclohex-3-en-1-ylmethyl)aniline: XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP ≈ +0.6 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.6 log unit difference in XLogP translates to approximately a 4-fold difference in octanol-water partition coefficient, which directly impacts extraction efficiency in synthetic workup, chromatographic retention in purification, and passive membrane permeability in cell-based assays, making the two compounds non-interchangeable in protocols where lipophilicity is a critical parameter.
- [1] PubChem. 4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline. CID 43106637. XLogP3-AA = 4.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43106637 View Source
- [2] PubChem. N-(cyclohex-3-en-1-ylmethyl)aniline. CID 43200600. XLogP3-AA = 3.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43200600 View Source
